Product packaging for Ethyl 4-bromocrotonate(Cat. No.:CAS No. 6065-32-3)

Ethyl 4-bromocrotonate

Cat. No.: B1598794
CAS No.: 6065-32-3
M. Wt: 193.04 g/mol
InChI Key: FHGRPBSDPBRTLS-ONEGZZNKSA-N
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Description

Significance as a Versatile Synthetic Intermediate

Ethyl 4-bromocrotonate's importance in organic synthesis stems from its reactive nature, which allows it to participate in a wide array of chemical transformations. ontosight.ai The presence of a bromine atom, a good leaving group, makes the compound susceptible to nucleophilic substitution reactions. cymitquimica.com Furthermore, the α,β-unsaturated ester moiety allows for conjugate additions, also known as Michael additions. cymitquimica.com This dual reactivity provides chemists with a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental in the assembly of complex organic frameworks. guidechem.com

The compound is a key starting material in the synthesis of various biologically active molecules. lookchem.com For instance, it is utilized in the production of pharmaceutical intermediates and active ingredients. guidechem.comlookchem.com In the agrochemical industry, it contributes to the development of new pesticides and herbicides. lookchem.com Its role as an intermediate also extends to the dyestuffs industry, where it is used in the synthesis of a variety of dyes and pigments. lookchem.com

Historical Context and Early Applications in Chemical Transformations

Historically, this compound has been a key player in the Reformatsky reaction, a well-established method for forming carbon-carbon bonds. acs.orgunishivaji.ac.in This reaction typically involves the treatment of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. unishivaji.ac.in The organozinc reagent derived from this compound has been extensively studied in its reactions with various carbonyl substrates, including ketones and enones. acs.orgresearchgate.net

Early research into the Reformatsky reaction with this compound focused on understanding the regioselectivity of the addition to carbonyl compounds. unishivaji.ac.inresearchgate.net Studies have shown that the reaction can yield both α- and γ-substituted products, with the outcome often depending on the reaction conditions, such as the solvent and the nature of the catalyst. unishivaji.ac.inacs.org For example, α-substitution is generally favored in lower boiling point solvents, while γ-substitution is more prevalent in higher boiling point solvents. unishivaji.ac.in The reversibility of the Reformatsky reaction with this compound has also been established through equilibration studies. acs.org

Scope and Research Trajectory in Modern Organic Chemistry

The application of this compound in modern organic chemistry continues to expand beyond its traditional use in the Reformatsky reaction. Current research explores its utility in a variety of other synthetic transformations, including:

Cycloaddition Reactions: this compound can participate in [3+2] cycloaddition reactions with azomethine ylides to produce functionalized pyrrolidines. researchgate.net

Synthesis of Heterocycles: It serves as a starting material for the synthesis of various heterocyclic compounds, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyridin-2(1H)-ones and pyridones through the vinylogous Blaise reaction. osi.lvpondiuni.edu.in

Natural Product Synthesis: The compound has been employed as a key building block in the total synthesis of natural products. A notable example is the synthesis of (+)-cyclophellitol, a potent β-glucosidase inhibitor, where an indium-mediated coupling with this compound was a crucial step. acs.orgnih.gov

Organometallic Chemistry: Research continues to investigate the reactions of this compound with various organometallic reagents, such as organoboranes, to achieve specific homologation reactions. acs.org

The ongoing exploration of this compound's reactivity and its application in novel synthetic methodologies underscores its enduring importance as a versatile tool for the construction of complex molecular architectures.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₉BrO₂ guidechem.comlookchem.com
Molecular Weight 193.04 g/mol lookchem.com
Appearance Clear light yellow to brown liquid lookchem.com
Boiling Point 94-95 °C at 12 mmHg lookchem.comsigmaaldrich.com
Density 1.402 g/mL at 25 °C lookchem.comsigmaaldrich.com
Refractive Index n20/D 1.493 lookchem.comsigmaaldrich.com
Water Solubility Insoluble lookchem.comfishersci.ca
CAS Number 37746-78-4 guidechem.com

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of ethyl crotonate. prepchem.com

ReactantsReagentsConditions
Ethyl crotonateN-bromosuccinimide, Benzoyl peroxide (catalyst)Reflux in dry carbon tetrachloride

In this procedure, ethyl crotonate is dissolved in dry carbon tetrachloride, and N-bromosuccinimide is added. prepchem.com A small amount of benzoyl peroxide can be used to initiate the reaction. prepchem.com The mixture is heated under reflux, and after cooling, the insoluble succinimide (B58015) is filtered off. prepchem.com The filtrate is then washed, dried, and purified by vacuum distillation to yield this compound. prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO2 B1598794 Ethyl 4-bromocrotonate CAS No. 6065-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-bromobut-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGRPBSDPBRTLS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347452
Record name Ethyl (E)-4-bromobut-2-enoate
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Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37746-78-4, 6065-32-3
Record name Ethyl (E)-4-bromo-2-butenoate
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Record name Ethyl 4-bromocrotonate
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Record name 2-Butenoic acid, 4-bromo-, ethyl ester, (E)-
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Record name Ethyl (E)-4-bromobut-2-enoate
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Record name Ethyl 4-bromocrotonate
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Record name Ethyl (E)-4-bromobut-2-enoate
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Synthetic Methodologies for Ethyl 4 Bromocrotonate

Established Synthesis Routes

Traditional methods for synthesizing Ethyl 4-bromocrotonate have been well-documented in chemical literature. These routes typically involve multi-step processes starting from commercially available precursors.

A common and effective method for the synthesis of this compound involves the direct bromination of (E)-Ethyl 4-hydroxybut-2-enoate. This transformation is typically achieved using an Appel-type reaction. In this process, the hydroxyl group of the starting material is converted to a bromine atom. The reaction is generally carried out by treating (E)-Ethyl 4-hydroxybut-2-enoate with a combination of triphenylphosphine (B44618) (PPh₃) and bromine (Br₂) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). google.com

The reaction is performed at a controlled temperature, often at 0°C, to minimize the formation of byproducts, such as the addition of bromine across the alkene double bond. echemi.com After the reaction is complete, a standard workup procedure involving washing with water and drying is performed. The final product is typically purified by distillation under reduced pressure to separate it from the triphenylphosphine oxide byproduct. This method has been reported to achieve yields of approximately 81.2%.

Table 1: Reaction Parameters for Bromination of (E)-Ethyl 4-Hydroxybut-2-enoate

Parameter Details Source
Starting Material (E)-Ethyl 4-hydroxybut-2-enoate
Reagents Triphenylphosphine (PPh₃), Bromine (Br₂) google.com
Solvent Dichloromethane (CH₂Cl₂) google.com
Temperature 0°C echemi.com
Reaction Time ~1.5 - 2 hours echemi.com

| Reported Yield | 81.2% | |

Another established pathway to this compound begins with crotonic acid. ontosight.ai This two-step process first involves the bromination of crotonic acid to yield 4-bromocrotonic acid. This intermediate is then subjected to esterification with ethanol (B145695), typically under acidic conditions, to produce the final product, this compound. ontosight.aismolecule.com This route is a straightforward application of fundamental organic reactions. ontosight.ai

A variation of this approach involves the allylic bromination of ethyl crotonate directly using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, often with a radical initiator such as benzoyl peroxide. prepchem.com The reaction mixture is heated under reflux, and after workup and purification by vacuum distillation, yields of around 66% (based on 25g product from 22.8g starting material) have been reported. prepchem.com

Optimized Synthesis Protocols and Green Chemistry Approaches

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound. These optimizations address challenges such as the use of expensive reagents, generation of significant waste, and scalability.

One highly efficient, industrial-scale method avoids intermediate isolation by converting γ-butyrolactone directly to this compound in a single step. This process utilizes hydrogen bromide (HBr) gas and ethanol. The reaction involves the ring-opening of γ-butyrolactone by HBr to form 4-bromobutyric acid, which is subsequently esterified in situ with ethanol. This protocol is noted for its high yield (93%) and alignment with green chemistry principles due to minimal waste generation and the avoidance of hazardous solvents.

Other modern approaches have explored domino reactions, which involve a sequence of intramolecular reactions, to synthesize complex molecules from this compound. For instance, the reaction of thioamides with this compound in an environmentally benign solvent like acetic acid can efficiently produce thiazoline (B8809763) derivatives. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Scalability

The different synthetic routes to this compound offer a trade-off between factors like yield, cost, scalability, and environmental impact. A comparative analysis highlights the advantages of optimized, modern protocols over more established methods, particularly for large-scale production.

The traditional Appel-type reaction starting from (E)-Ethyl 4-hydroxybut-2-enoate provides a good yield (81.2%), but its scalability is moderate due to the need to handle and remove a stoichiometric amount of triphenylphosphine oxide waste. In contrast, the direct bromination of ethyl crotonate with NBS is a viable lab-scale method but may present challenges in purification and handling of carbon tetrachloride on a larger scale. prepchem.com

The one-step synthesis from γ-butyrolactone represents a significant improvement in both efficiency and scalability. It boasts a higher yield (93%) and is considered highly scalable for industrial applications, partly because it allows for the continuous introduction of HBr gas. Furthermore, its environmental impact is low, generating minimal waste and avoiding the use of hazardous solvents and costly reagents associated with other methods.

Table 2: Comparative Analysis of this compound Synthesis Methods

Parameter Bromination of Ethyl (2E)-4-Hydroxybut-2-enoate One-Step Synthesis from γ-Butyrolactone Direct Bromination of Ethyl Crotonate
Starting Material Ethyl (2E)-4-hydroxybut-2-enoate γ-Butyrolactone Ethyl crotonate
Key Reagents PPh₃, Br₂ HBr gas, C₂H₅OH N-Bromosuccinimide, Benzoyl Peroxide
Reported Yield 81.2% 93% ~66%
Purity >95% (after distillation) >98% (GC analysis) Purified by vacuum distillation
Industrial Scalability Moderate High Moderate
Environmental Impact Generates significant PPh₃=O waste Low waste, aligns with green chemistry Uses carbon tetrachloride solvent

| Source | | | prepchem.com |

Reactivity and Mechanistic Studies of Ethyl 4 Bromocrotonate

Nucleophilic Substitution Reactions

The presence of a bromine atom at the γ-position of the α,β-unsaturated ester system makes ethyl 4-bromocrotonate susceptible to nucleophilic attack. The study of these reactions provides valuable insights into its reactivity and the factors governing the reaction pathways.

Kinetics and Thermodynamic Parameters of Substitution

Kinetic studies of the reaction between this compound and various anilines have been conducted to elucidate the reaction mechanism and the influence of substituents on the reaction rate. niscpr.res.in The second-order rate constants for these reactions were determined in a 90% acetone-10% water (v/v) mixture at different temperatures (30°C, 35°C, and 40°C). niscpr.res.in

The results indicate that electron-releasing groups on the aniline (B41778) ring accelerate the reaction, while electron-withdrawing groups have a retarding effect. niscpr.res.in This is reflected in the negative value of the Hammett reaction constant (ρ = -1.819 at 35°C), which is characteristic of nucleophilic substitution reactions where the reaction center becomes more electron-deficient in the transition state. niscpr.res.in The magnitude of this value is comparable to those observed for the reactions of anilines with other α-halo esters and ketones. niscpr.res.in

The activation parameters, including enthalpy and entropy of activation, have also been determined. niscpr.res.in The existence of a linear isokinetic relationship, as confirmed by an Exner plot, suggests that all the anilines react with this compound through an identical mechanism. niscpr.res.in

Mechanistic Investigations with Anilines and Related Nucleophiles

The reaction of this compound with anilines proceeds via a nucleophilic substitution mechanism. niscpr.res.in The Brønsted coefficient (β), which provides a measure of the extent of bond formation in the transition state, was found to be 0.640. niscpr.res.in This value suggests that in the transition state, the breaking of the C-Br bond is slightly more advanced than the formation of the N-C bond when compared to similar reactions with phenacyl bromide and ethyl bromoacetate. niscpr.res.in

The product of the reaction with aniline has been identified as the ethyl ester of 4-anilinocrotonic acid. niscpr.res.in This confirms that the substitution occurs at the γ-carbon, displacing the bromide ion. The study of these reactions contributes to a deeper understanding of the factors that control the reactivity and selectivity in nucleophilic substitution reactions of γ-halo-α,β-unsaturated esters. niscpr.res.in

Carbon-Carbon Bond Forming Reactions

This compound is a valuable precursor for the formation of new carbon-carbon bonds, particularly through metal-mediated coupling reactions. These reactions are instrumental in the synthesis of complex organic molecules.

Indium-Mediated Coupling with Carbonyl Compounds

Indium-mediated Barbier-type reactions have emerged as a powerful tool for the allylation of carbonyl compounds. The coupling of this compound with various aldehydes and ketones in the presence of indium metal provides access to β-hydroxy-α-vinyl carboxylates. researchgate.netnus.edu.sgntu.edu.sgcapes.gov.br These reactions are often carried out in aqueous media, highlighting the utility of indium in promoting organic reactions in water. researchgate.netnus.edu.sgntu.edu.sgcapes.gov.br

The reaction is believed to proceed through the formation of an organoindium intermediate, which then adds to the carbonyl group. In anhydrous conditions, an interesting conversion of a γ-adduct to an α-adduct has been observed in the reaction with ketones. acs.org

Diastereoselective Outcomes and Regiochemical Control

A significant feature of the indium-mediated coupling of this compound with carbonyl compounds is the high degree of diastereoselectivity observed. researchgate.netnus.edu.sgntu.edu.sg In many cases, the reaction proceeds with high anti-diastereoselectivity, affording the corresponding homoallylic alcohols with a specific stereochemical arrangement. researchgate.netnus.edu.sgntu.edu.sg This stereocontrol is crucial in the synthesis of natural products and other biologically active molecules where specific stereoisomers are required. nih.govacs.orgmorressier.com

The regiochemistry of the addition is also a key aspect. While the reaction typically occurs at the γ-position of the crotonate, the formation of the α-adduct under certain conditions suggests that the regiochemical outcome can be influenced by the reaction parameters. acs.org

Influence of Lanthanide Triflate Catalysis

The efficiency and selectivity of the indium-mediated coupling can be further enhanced by the use of lanthanide triflates as catalysts. researchgate.net Lanthanum(III) triflate (La(OTf)₃) has been shown to increase both the rate and the diastereoselectivity of the reaction between this compound and carbonyl compounds in water. researchgate.netnus.edu.sgntu.edu.sgthieme-connect.comuniversiteitleiden.nl The use of these Lewis acid catalysts promotes the reaction, leading to higher yields and improved stereocontrol. researchgate.netcapes.gov.br This catalytic system has been successfully applied in the total synthesis of complex natural products, such as (+)-cyclophellitol. nih.govacs.orgnih.govacs.org

The synergistic effect of indium and lanthanide triflates provides a mild and efficient method for the construction of intricate molecular frameworks. researchgate.net The ability to perform these reactions in aqueous media further adds to the appeal of this methodology from a green chemistry perspective. researchgate.netnus.edu.sgntu.edu.sg

Vinylogous Reformatsky Reactions

The vinylogous Reformatsky reaction is a powerful carbon-carbon bond-forming reaction that extends the classical Reformatsky reaction. In this transformation, an organozinc reagent, typically generated in situ from an α-haloester, reacts with a carbonyl compound. In the case of this compound, the resulting organozinc intermediate is a resonance-stabilized dienolate, which can react with electrophiles at either the α- or γ-position.

The regioselectivity of the vinylogous Reformatsky reaction of this compound is a subject of detailed investigation, as the outcome of the reaction is highly dependent on various factors. The reaction of the organozinc reagent derived from this compound with carbonyl compounds can yield two principal products: the α-adduct, resulting from nucleophilic attack at the carbon adjacent to the ester group, and the γ-adduct, arising from attack at the carbon bearing the bromine atom in the starting material.

Studies have demonstrated that the regiochemical outcome is influenced by factors such as reaction temperature, the nature of the electrophile, and the presence of chelating agents. For instance, in the reaction with benzaldehyde, a significant temperature dependence on the product distribution has been observed. At lower temperatures, the reaction tends to favor the formation of the α-adduct, which is considered the kinetic product. Conversely, at higher temperatures, the reaction becomes reversible, leading to the thermodynamically more stable γ-adduct as the major product. This reversibility has been a key aspect of mechanistic studies, suggesting an equilibrium between the different adducts.

The reaction of the organozinc reagent derived from this compound with unsaturated carbonyl substrates introduces additional layers of complexity and synthetic utility. researchgate.net These reactions have been investigated to understand the regioselectivity with ambident electrophiles. researchgate.net The additions of this organozinc reagent to various unsaturated carbonyl compounds have been explored. lookchem.com

When α,β-unsaturated ketones are employed as substrates, the reaction can proceed via 1,2-addition to the carbonyl group or 1,4-conjugate addition to the double bond. The regioselectivity of this process is again influenced by the reaction conditions and the specific structure of the unsaturated carbonyl compound. For example, the reaction with cyclohexenone has been shown to yield products resulting from both α- and γ-attack on the dienolate, as well as 1,2- and 1,4-addition to the enone system. The interplay of these reaction pathways provides access to a diverse range of carbocyclic and heterocyclic structures.

SubstrateProduct(s)Reference
Cyclohexenone2-(3-Oxo-cyclohexyl)-but-3-enoic acid ethyl ester, (E)-4-(1-Hydroxy-cyclohex-2-enyl)-but-2-enoic acid ethyl ester, 2-(1-Hydroxy-cyclohex-2-enyl)-but-3-enoic acid ethyl ester lookchem.com

Reactions with Organoboranes and Related Organometallic Reagents

Beyond organozinc reagents, this compound can also engage in reactions with other organometallic species, such as organoboranes. These reactions open up alternative avenues for carbon-carbon bond formation and the introduction of diverse functional groups. While the direct reaction of this compound with organoboranes is less commonly documented than its use in Reformatsky-type reactions, related transformations involving organoboron compounds highlight the synthetic potential of this reagent. For instance, chiral oxazolines can be converted to their boron enolates using various boron triflates, which then react with aldehydes with a high degree of stereoselectivity. researchgate.net This suggests the possibility of engaging this compound or its derivatives in stereocontrolled reactions mediated by boron reagents.

Cycloaddition Reactions

The conjugated diene system inherent in the organometallic intermediates derived from this compound makes it a suitable partner in various cycloaddition reactions. These transformations are particularly valuable for the stereocontrolled construction of cyclic and heterocyclic frameworks.

Asymmetric [3+2] Annulation Approaches

Asymmetric [3+2] annulation reactions represent a powerful strategy for the enantioselective synthesis of five-membered rings. While specific examples detailing the direct use of this compound in this context are not extensively reported in the provided search results, the principles of such reactions can be applied to its derivatives. In a typical [3+2] annulation, a three-atom component reacts with a two-atom component to form a five-membered ring. The dienolate generated from this compound could potentially act as the three-atom component in reactions with suitable dipolarophiles. The development of chiral ligands or auxiliaries to control the stereochemical outcome of these annulations is a key area of research in asymmetric synthesis.

1,3-Dipolar Cycloadditions for Heterocycle Formation

1,3-Dipolar cycloadditions are a class of pericyclic reactions that are highly effective for the synthesis of five-membered heterocycles. This compound can serve as a precursor to 1,3-dipoles or as a dipolarophile in these reactions. For instance, the reaction of an amine or a sulfonamide with this compound can lead to the formation of nitrogen-containing heterocycles. epdf.pub A notable application is in the synthesis of (+)-heliotridine, where the reaction of an amine with this compound provides a concise and highly selective route to this natural product. epdf.pub This strategy has also been extended to the synthesis of other alkaloids like hyacinthacine A2 and 7-deoxycasuarine. epdf.pub These examples underscore the utility of this compound as a building block in the stereoselective synthesis of complex nitrogen heterocycles.

Reaction TypeProduct TypeExample ApplicationReference
Reaction with amines/sulfonamidesNitrogen heterocyclesSynthesis of (+)-heliotridine, hyacinthacine A2, 7-deoxycasuarine epdf.pub

Other Key Transformations

Beyond its more common applications, this compound engages in several other significant reactions, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds.

The reaction between this compound and various thioamides provides an efficient route to 2,4-disubstituted thiazoline (B8809763) and thiazole (B1198619) derivatives. nhqhblog.techbeilstein-journals.org This transformation typically proceeds via a domino or cascade protocol, which involves a sequence of intramolecular reactions initiated by a single event. nhqhblog.technih.gov

The established mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the γ-carbon of this compound, displacing the bromide ion in an SN2 reaction. beilstein-journals.orgnih.gov This initial step forms a key intermediate which then undergoes an intramolecular Michael addition, where the nitrogen atom attacks the β-carbon of the α,β-unsaturated system to form the five-membered thiazoline ring. beilstein-journals.orgnih.gov The synthesis of thiazoline derivatives can be achieved with yields ranging from 68% to 90%. nih.govambeed.com

Further transformation to the corresponding thiazole derivative can occur through an E1cB (Elimination Unimolecular conjugate Base) reaction followed by a nhqhblog.techCurrent time information in Bangalore, IN.-H shift, leading to the aromatized ring system. nih.gov The choice of solvent plays a critical role in the efficiency of this reaction. Studies have shown that fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are excellent solvents and promoters for this domino reaction. nhqhblog.techbeilstein-journals.org Reactions carried out in HFIP often result in clean product formation with high yields, sometimes allowing for purification by simple filtration and recrystallization, thus avoiding column chromatography. nhqhblog.techbeilstein-journals.org

The scope of this reaction is broad, accommodating a variety of thioamides, including thioureas, thiobenzamides, and thiosemicarbazones, to produce a library of structurally diverse thiazoline and thiazole compounds. nhqhblog.techbeilstein-journals.org

Table 1: Synthesis of Thiazoline Derivatives via Reaction of this compound with Various Thioamides

EntryThioamide SubstrateSolventYield (%)
1Phenyl thiourea (B124793)HFIP90
2Phenyl thioureaTFE74
3Phenyl thioureaDichloromethane (B109758)51
4Phenyl thioureaChloroform50
5Thiobenzamide (B147508)HFIP82
6p-Tolyl thiobenzamideHFIP99
74-FluorothiobenzamideHFIP85
8Benzaldehyde thiosemicarbazoneHFIP90

Data sourced from references nhqhblog.techbeilstein-journals.org. HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol; TFE = 2,2,2-Trifluoroethanol.

The reaction of this compound with acetoacetamides represents a plausible, though less documented, pathway toward the synthesis of substituted pyrrolidone and furan (B31954) derivatives. The reaction is expected to proceed via initial alkylation of the acetoacetamide (B46550) nucleophile, followed by an intramolecular cyclization.

Plausible Pathway to Furan Derivatives:

The formation of furan derivatives can be rationalized through a mechanism analogous to the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.org

Enolate Formation and Alkylation: In the presence of a base, the acetoacetamide is deprotonated at the α-carbon (the carbon between the two carbonyl groups) to form an enolate. This enolate can then act as a nucleophile, attacking the γ-carbon of this compound in a C-alkylation reaction.

Formation of a 1,4-Dicarbonyl Precursor: This alkylation step yields a γ-keto amide ester, which is a 1,4-dicarbonyl equivalent.

Intramolecular Cyclization and Dehydration: Under acidic conditions, the enol form of the ketone can attack the ester carbonyl. Subsequent dehydration of the resulting cyclic hemiacetal leads to the formation of a substituted furan ring. The synthesis of furans from various 1,4-dicarbonyl precursors is a well-established and versatile method. organic-chemistry.orgorganic-chemistry.org

Plausible Pathway to Pyrrolidone Derivatives:

The synthesis of pyrrolidone (γ-lactam) rings could occur through an alternative N-alkylation pathway.

N-Alkylation: The nitrogen atom of the acetoacetamide, although less nucleophilic than the enolate carbon, can attack the γ-carbon of this compound. This would form a quaternary ammonium (B1175870) intermediate or, after deprotonation, an N-substituted acetoacetamide.

Intramolecular Cyclization: The resulting intermediate possesses a nucleophilic center (the enolate of the acetoacetyl group) and an electrophilic center (the ester carbonyl). An intramolecular cyclization, where the enolate attacks the ester, followed by subsequent transformations, could lead to a highly functionalized pyrrolidone ring. The synthesis of pyrrolidones through the cyclization of γ-amino esters is a common strategy in organic chemistry.

While these pathways are mechanistically sound based on fundamental organic reactions like acetoacetic ester synthesis and Paal-Knorr furan synthesis, specific examples and detailed research findings on the reaction between this compound and acetoacetamides are not extensively reported in the surveyed literature. nhqhblog.techorganic-chemistry.org Therefore, data on reaction conditions and yields for these specific transformations are not available. The reaction of ethyl acetoacetate (B1235776) (a related β-keto ester) with 1,3-dialkyl-5-formyluracil is known to produce quinazoline (B50416) derivatives, highlighting the diverse reactivity of these synthons. researchgate.net

Asymmetric Synthesis and Stereocontrol Utilizing Ethyl 4 Bromocrotonate

Diastereoselective Strategies in the Formation of Complex Molecules

The inherent reactivity of ethyl 4-bromocrotonate has been harnessed in numerous diastereoselective reactions to create multiple stereocenters with a high degree of control. The formation of its corresponding organometallic reagents or enolates, followed by reaction with chiral electrophiles, is a common and effective strategy.

One notable application is in the synthesis of substituted piperazines. ambeed.com The alkylation of differentially protected diamines with this compound serves as a key step to introduce the necessary carbon framework before a base-promoted cyclization. ambeed.com This sequence allows for the construction of the piperazine (B1678402) core with defined stereochemistry. ambeed.com

Indium-mediated reactions have also proven effective for achieving high diastereoselectivity. The indium-mediated addition of alkyl 4-bromocrotonates to enantiopure N-tert-butanesulfinyl α-imino esters, for instance, yields β-vinyl aspartate derivatives with high diastereoselectivity, favoring the syn isomer. Similarly, indium-mediated allylation of various carbonyl compounds using this compound can proceed with high diastereoselectivity.

A powerful strategy involves the deprotonation of this compound with a strong base like lithium diisopropylamide (LDA) to form a reactive dienolate. This intermediate can then engage with chiral electrophiles, such as N-tert-butanesulfinyl imines, in highly diastereoselective additions to form complex heterocyclic structures like 3-pyrrolines. targetmol.combeilstein-journals.org

Reaction TypeElectrophile/SubstrateProductKey Features
Anionic Cyclization Chiral Aziridine-derived Diaminestrans-PiperazinesAlkylation with this compound followed by base-promoted cyclization. ambeed.com
Indium-Mediated Addition N-tert-Butanesulfinyl α-Imino Esterssyn-β-Vinyl AspartatesHigh diastereoselectivity in the formation of vicinal stereocenters.
Anionic [3+2] Cyclization Chiral N-tert-Butanesulfinyl Imines3-PyrrolinesReaction of the this compound-derived dienolate with chiral imines proceeds with high diastereoselectivity. targetmol.combeilstein-journals.org

Enantioselective Approaches for Chiral Product Synthesis

Beyond diastereocontrol, this compound is a valuable component in enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral product. This is often achieved through the use of chiral catalysts or by incorporating a chiral auxiliary that is later removed.

As a prochiral electrophile, this compound can participate in enantioselective alkylation reactions. The use of organocatalysts, such as Cinchona alkaloids, has been shown to facilitate these transformations, yielding products with significant enantiomeric excess (ee).

Another successful strategy involves modifying the crotonate itself with a chiral auxiliary. In the asymmetric synthesis of L-CCG-I, a conformationally constrained analog of L-glutamic acid, a menthol-derived chiral electrophile, menthyl 4-bromocrotonate, was employed. chemscene.com The reaction of this chiral crotonate with the diphenylimine of ethyl glycinate (B8599266) in the presence of lithium bromide and triethylamine (B128534) prompted a single-step cyclopropanation. chemscene.com This key step generated three contiguous stereocenters and resulted in the desired product with an impressive 94% ee. chemscene.com

Application of Chiral Auxiliaries and Ligands

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been set, the auxiliary is removed. This compound is frequently used in conjunction with substrates bearing such auxiliaries.

A prominent example of the power of chiral auxiliaries in reactions involving this compound is the use of N-tert-butanesulfinyl imines. targetmol.comuu.nl The tert-butanesulfinyl group, developed by Ellman, is a highly effective chiral director for nucleophilic additions to imines. uu.nl

In a well-established synthetic method, this compound is treated with lithium diisopropylamide (LDA) at low temperatures (−78 °C) to generate a dienolate. targetmol.combeilstein-journals.org This dienolate then acts as a nucleophile, adding to a chiral N-tert-butanesulfinyl imine. targetmol.combeilstein-journals.org The addition is highly diastereoselective, with the stereochemistry of the newly formed stereocenter being controlled by the configuration of the sulfur atom in the sulfinyl auxiliary. targetmol.com A subsequent intramolecular cyclization and elimination afford highly enantioenriched 3-pyrrolines. targetmol.combeilstein-journals.orguu.nl The success of this reaction relies on the sulfinyl group's ability to chelate with the lithium cation and effectively shield one face of the C=N double bond, directing the incoming nucleophile to the opposite face. uu.nl

Reactant 1Reactant 2ConditionsProductStereochemical Outcome
This compoundChiral N-tert-butanesulfinyl imine1) LDA, THF, -78 °C; 2) Addition of imine3-Pyrroline (B95000) derivativeHigh diastereoselectivity controlled by the chiral auxiliary. targetmol.combeilstein-journals.org

Enzyme-Catalyzed Reactions with this compound as a Substrate

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing exquisite selectivity under mild conditions. This compound has been identified as a substrate for enzyme-catalyzed reactions and as a tool for investigating enzyme kinetics. targetmol.com However, detailed studies specifying the enzymes and reaction outcomes with the 4-bromo isomer are not as prevalent as for related compounds. For instance, extensive research has been conducted on the enzymatic processing of halogenated catechols and related molecules by enzymes like 4-oxalocrotonate tautomerase (4-OT), but these studies have typically utilized the corresponding 2-bromo or other halo-analogs as substrates for generating key intermediates.

Synthetic Utility and Applications in Complex Molecule Synthesis

Building Block for Multifunctional Organic Compounds

The inherent reactivity of Ethyl 4-bromocrotonate, derived from its distinct functional groups, allows it to serve as a foundational C4 unit in the construction of more complex, multifunctional molecules. The electrophilic carbon atom bearing the bromine is susceptible to nucleophilic attack, while the α-carbon can be deprotonated to form a nucleophile. Furthermore, the double bond can participate in various addition and cycloaddition reactions.

This multifunctionality is expertly leveraged in reactions such as the vinylogous Blaise reaction. In this process, a zinc-mediated reaction between this compound and various nitriles leads to the one-step synthesis of C(6)-substituted pyridin-2-ones. organic-chemistry.org This transformation assembles a complex heterocyclic ring system from simple acyclic precursors, demonstrating the compound's utility in building molecular complexity. organic-chemistry.org The mechanism involves the formation of an organozinc reagent, or a Reformatsky enolate, which possesses both O- and C-bound zinc atoms and is less reactive than lithium enolates, allowing for controlled additions. organic-chemistry.orgwikipedia.org The regioselectivity of these additions can be influenced by the catalyst and solvent systems employed. researchgate.net

Precursor for Pharmaceutical Intermediates and Biologically Active Compounds

The molecular frameworks accessible from this compound are frequently found in biologically active compounds, making it a key precursor for pharmaceutical intermediates. Its role in synthesizing substituted pyridin-2-ones is a notable example, as this class of compounds is significant in medicinal chemistry. organic-chemistry.org Research has demonstrated the synthesis of agomelatine (B1665654) analogs, which are relevant for antidepressant applications, using this methodology. organic-chemistry.org

Furthermore, the compound is instrumental in constructing pyrroline (B1223166) and pyrrolizidine (B1209537) alkaloid cores, which are present in numerous biologically active natural products. nih.govkib.ac.cnnih.govmdpi.com For instance, an asymmetric [3+2] annulation reaction, where this compound is deprotonated and reacted with specific imines, yields enantiopure 3-pyrroline (B95000) products that are direct precursors to these alkaloids. nih.gov The related compound, ethyl 4-hydroxycrotonate, which can be prepared via solvolysis of mthis compound, is also a valuable intermediate in alkaloid synthesis and as a participant in dipolar cycloadditions. orgsyn.org

Intermediate in Agrochemical Synthesis

This compound is reported to be an important raw material and intermediate used in the synthesis of agrochemicals. Its chemical structure allows for the introduction of the crotonate moiety into larger molecules, a structural feature present in some classes of pesticides and herbicides. The compound's ability to undergo reactions like the Reformatsky reaction could be applied to generate intermediates for the agrochemical industry. wikipedia.orgthermofisher.comnih.gov

Applications in Dyestuff Production

The utility of this compound extends to the production of dyestuffs, where it serves as an intermediate. The conjugated double bond and ester system within the molecule's backbone can be incorporated into larger chromophore systems that define the color of a dye. While specific examples in the synthesis of modern azo or disperse dyes are not extensively detailed in readily available literature, its classification as a dyestuff intermediate by chemical suppliers points to its role in this industrial sector. nih.goviiste.orgmdpi.comresearchgate.netnih.gov

Total Synthesis of Natural Products

The precise and predictable reactivity of this compound has made it an essential tool for synthetic chemists in the challenging field of natural product total synthesis. nih.govnih.govresearchgate.net

Pyrrolizidine Alkaloids (e.g., (-)-Supinidine, (-)-Isoretronecanol, (+)-Heliotridine)

This compound has been successfully employed in the stereoselective total synthesis of several pyrrolizidine alkaloids.

(-)-Supinidine and (-)-Isoretronecanol: A concise, asymmetric total synthesis of both (-)-Supinidine and (-)-Isoretronecanol has been achieved utilizing this compound as a key starting material. nih.gov The core of this strategy is an asymmetric [3+2] annulation reaction where the lithium salt of this compound reacts with an Ellman imine to selectively form the required 3-pyrroline ring system in high enantiopurity. nih.gov

Target AlkaloidStarting MaterialKey Reaction TypeReference
(-)-SupinidineThis compoundAsymmetric [3+2] Annulation nih.gov
(-)-IsoretronecanolThis compoundAsymmetric [3+2] Annulation nih.gov
(+)-HeliotridineThis compound1,3-Dipolar Cycloaddition researchgate.net

Other Natural Products of Biomedical Interest

The synthetic utility of this compound is not limited to the aforementioned alkaloids. The same asymmetric [3+2] annulation methodology used for (-)-Supinidine and (-)-Isoretronecanol was also successfully applied to the total synthesis of (+)-Elacomine, another natural product. nih.gov The versatility of the reactions it undergoes, such as the Wittig organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net and Reformatsky-type reactions, wikipedia.orgresearchgate.netthermofisher.comnih.gov makes it a valuable precursor for a wide range of complex structures with potential biomedical applications.

Synthesis of Diverse Heterocyclic Systems

This compound serves as a versatile C4 building block in organic synthesis, enabling access to a variety of heterocyclic scaffolds. Its bifunctional nature, featuring both an electrophilic carbon center at the bromine-bearing position and an α,β-unsaturated ester moiety, allows for a range of annulation strategies. These reactions are pivotal for constructing complex molecules containing nitrogen, sulfur, and oxygen atoms within their cyclic frameworks.

Nitrogen-Containing Heterocycles (e.g., Pyrrolines, Pyrrolidinones, Azetidines, Pyridones)

The construction of nitrogen-containing rings using this compound often involves the initial alkylation of a nitrogen nucleophile followed by an intramolecular cyclization.

Pyrrolidinones: The synthesis of substituted pyrrolidinone rings has been successfully achieved through the reaction of this compound with acetoacetamides. clockss.org In a key transformation, acetoacetamide (B46550) is reacted with this compound in absolute ethanol (B145695) with sodium ethoxide as a base. The reaction initially proceeds via C-alkylation of the acetoacetamide enolate to form an intermediate, ethyl 5-carbamoyl-6-oxo-2-heptenoate. clockss.org Subsequent refluxing of this intermediate in the presence of sodium ethoxide induces an intramolecular cyclization, yielding the highly functionalized pyrrolidinone, ethyl 3-acetyl-4-methyl-2-oxopyrrolidine-4-carboxylate. clockss.org A similar pathway is observed using N-methylacetoacetamide, which affords the corresponding N-methylpyrrolidinone derivative. clockss.org

Table 1: Synthesis of Pyrrolidinone Derivatives

Reactant 1 Reactant 2 Base/Solvent Intermediate Cyclized Product Yield
This compound Acetoacetamide NaOEt / EtOH Ethyl 5-carbamoyl-6-oxo-2-heptenoate Ethyl 3-acetyl-4-methyl-2-oxopyrrolidine-4-carboxylate 46% (from intermediate)
This compound N-methylacetoacetamide NaOEt / EtOH Not isolated Ethyl 3-acetyl-1,4-dimethyl-2-oxopyrrolidine-4-carboxylate Not specified

Pyrrolines, Azetidines, and Pyridones: While this compound is a logical precursor for these heterocycles through mechanisms like Michael addition or tandem alkylation-cyclization, specific and well-documented synthetic methods starting from this compound are not prominently featured in reviewed chemical literature. General strategies for azetidine (B1206935) synthesis often involve intramolecular cyclization of γ-amino halides or [2+2] cycloadditions, such as the aza-Reformatsky reaction, though typically employing α-haloesters rather than γ-haloenoates. researchgate.netbeilstein-journals.org Similarly, pyridone synthesis often relies on different precursors and annulation strategies. google.com The synthesis of pyrrolines from this compound is also not widely reported.

Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiazolines)

This compound is an effective reagent for the synthesis of thiazoline (B8809763) derivatives, which can serve as precursors to thiazoles. The reaction proceeds through a cascade protocol involving thioamides or thiourea (B124793) derivatives. rsc.orgnih.gov

Thiazolines: A modular synthetic protocol has been developed for the synthesis of 2,4-disubstituted thiazolines. The reaction involves treating a thioamide or a substituted thiourea with this compound in the presence of sodium acetate, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. rsc.orgnih.gov The mechanism is initiated by an SN2 substitution of the bromide by the sulfur atom of the thioamide, forming an iminium bromide intermediate. This is followed by deprotonation and an intramolecular Michael addition to construct the thiazoline ring. nih.gov This method is notable for its efficiency, high yields (ranging from 60% to 90%), and the avoidance of column purification, with products often isolated by simple filtration and recrystallization. rsc.orgnih.gov

Table 2: Synthesis of Thiazoline Derivatives Using this compound

Thioamide / Thiourea Derivative Solvent Base Product Yield (%)
Phenyl thiourea HFIP NaOAc Ethyl 2-((2-(phenylamino)-4,5-dihydrothiazol-4-yl)methyl)acrylate 90%
Pyrazole-substituted thiosemicarbazone HFIP NaOAc Ethyl 2-((2-(2-(4-(1H-pyrazol-1-yl)benzylidene)hydrazinyl)-4,5-dihydrothiazol-4-yl)methyl)acrylate 79%
Indole-derived thiosemicarbazide HFIP NaOAc Ethyl 2-((2-(2-(1H-indole-3-carbonyl)hydrazinyl)-4,5-dihydrothiazol-4-yl)methyl)acrylate 75%
Naphthalene-substituted thiosemicarbazone HFIP NaOAc Ethyl 2-((2-(2-(naphthalen-1-ylmethylene)hydrazinyl)-4,5-dihydrothiazol-4-yl)methyl)acrylate 69%

Thiazoles: Thiazoles can be synthesized from the corresponding thiazoline derivatives through oxidation. rsc.orgnih.gov Additionally, by modifying the electrophile to ethyl 4-bromo-3-ethoxycrotonate, direct access to thiazole (B1198619) derivatives in excellent yields is possible through a similar reaction with thiourea or thiobenzamide (B147508) derivatives. nih.gov

Oxygen-Containing Heterocycles (e.g., Furans, Dihydrofurans)

The synthesis of oxygen-containing heterocycles, particularly substituted dihydrofurans and furans, can be accomplished using this compound by reacting it with enolates derived from β-dicarbonyl compounds. clockss.org

Dihydrofurans: The reaction between this compound and the sodium enolate of ethyl acetoacetate (B1235776) in ethanol provides a direct route to a highly substituted dihydrofuran. clockss.org The reaction yields ethyl 2,3-dihydro-4-ethoxycarbonyl-5-methylfuran-2-acetate. This transformation demonstrates the utility of this compound in [3+2] annulation strategies with oxygen-based nucleophiles for the construction of five-membered oxygen heterocycles. clockss.org

Furans: In the synthesis of pyrrolidinones from the intermediate ethyl 5-carbamoyl-6-oxo-2-heptenoate, a furan (B31954) derivative, ethyl 4-carbamoyl-2,3-dihydro-5-methylfuran-2-acetate, is formed as a minor product (16% yield) upon refluxing in the presence of sodium ethoxide. clockss.org This indicates that under certain basic conditions, intramolecular O-alkylation can compete with N-alkylation to yield furan-based structures.

Table 3: Synthesis of Oxygen-Containing Heterocycles

Reactant 1 Reactant 2 Base/Solvent Product Yield
This compound Ethyl acetoacetate NaOEt / EtOH Ethyl 2,3-dihydro-4-ethoxycarbonyl-5-methylfuran-2-acetate 33%
Ethyl 5-carbamoyl-6-oxo-2-heptenoate (Intermediate) N/A (Cyclization) NaOEt / EtOH Ethyl 4-carbamoyl-2,3-dihydro-5-methylfuran-2-acetate 16% (minor product)

Q & A

Q. Key Parameters :

  • Solvent : CCl₄ or ethanol.
  • Catalyst : Benzoyl peroxide (radical initiator) or phase-transfer agents.
  • Temperature : Reflux conditions (~76°C for CCl₄).

Advanced: How can alkylation reactions with this compound be optimized for selectivity?

This compound is prone to competing elimination or decomposition under basic conditions. To enhance selectivity:

  • Catalyst Choice : Use Pd(PPh₃)₄ in Suzuki cross-coupling reactions to introduce heterocyclic moieties (e.g., thienyl derivatives) .
  • Temperature Control : Low-temperature alkylation (-78°C) with NaHMDS in THF minimizes side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF or THF) improve reactivity, while phase-transfer conditions are inefficient due to ester decomposition .

Q. Data Insight :

  • Reactions with BEMP base required >72 hours for incomplete alkylation, suggesting steric hindrance or poor leaving-group activation .

Basic: What analytical methods are used to characterize this compound and its derivatives?

  • NMR Spectroscopy : Confirm regiochemistry (e.g., trans-configuration via coupling constants in ¹H NMR).
  • Chromatography : Flash chromatography (hexane/EtOAc) purifies crude products .
  • Mass Spectrometry : HRMS validates molecular weights of intermediates like α-isothiocyanatoacrylic esters .

Advanced: How does this compound participate in ε-carbonyl cation generation?

Computational studies (DFT) show that this compound’s ionization energy is 6.9 kcal/mol higher than allyl bromide, making γ-carbonyl cation formation less favorable. However, ε-carbonyl cations derived from related substrates are stabilized by resonance and electrophilic reactivity under group 13 catalysis (e.g., InCl₃) .

Q. Experimental Validation :

  • Catalytic InCl₃ enabled electrophilic additions to alkenes under mild conditions (room temperature, 12 hours) .

Basic: What role does this compound play in enzyme kinetic studies?

This compound serves as a substrate for studying enzyme mechanisms, particularly in hydrolase-catalyzed reactions. For example:

  • Assay Design : Monitor ester hydrolysis via UV-Vis spectroscopy (tracking p-nitrophenolate release at 405 nm).
  • Kinetic Parameters : Calculate Kₘ and Vₘₐₓ using Michaelis-Menten plots .

Advanced: How do steric and electronic factors influence its reactivity in cycloadditions?

In Diels-Alder reactions, the electron-withdrawing bromine and ester groups enhance dienophile reactivity. Steric effects from the ethyl ester can hinder endo selectivity. Computational modeling (e.g., Fukui indices) predicts electrophilic sites, guiding substrate design for bicyclo[1.1.0]butane synthesis .

Q. Case Study :

  • Alkylation of amide 120b with mthis compound under NaH/DMF yielded bicyclo[1.1.0]butanes with 85% selectivity .

Basic: What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (irritant).
  • Storage : Keep in airtight containers away from oxidizers and strong bases .

Advanced: Why do kinetic inconsistencies arise in reactions involving this compound?

Contradictory kinetic data (e.g., incomplete alkylation despite excess reagent) may stem from:

  • Solvent Degradation : THF peroxides or DMF decomposition under prolonged heating.
  • Catalyst Poisoning : Pd catalysts deactivate via bromine coordination .
  • Side Reactions : Competing elimination to form conjugated dienes .

Q. Troubleshooting :

  • Monitor reaction progress via TLC or GC-MS.
  • Replace Pd catalysts with Ni(0) systems for bromoester tolerance .

Basic: How is this compound used in antimicrobial studies?

It is a precursor for thiourea derivatives with antifungal and antibacterial activity.

  • Bioassay Protocol : Test compounds against C. elegans or B. xylophilus (ED₅₀ = 30–180 µg/mL) using β-hexosaminidase inhibition assays .

Advanced: Can computational methods predict its reactivity in novel reactions?

Yes. DFT calculations (e.g., ionization energies, frontier molecular orbitals) identify reactive sites for electrophilic additions. For example:

  • ε-Carbonyl Cations : Calculations revealed a 12.7 kcal/mol stabilization compared to allyl bromide, enabling experimental validation with InCl₃ catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.